molecular formula C24H29N3O5S B3013215 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-36-0

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3013215
CAS No.: 899928-36-0
M. Wt: 471.57
InChI Key: GBEUVVGSOYTOCQ-UHFFFAOYSA-N
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Description

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The chemical compound is structurally related to thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their unique reactivity and potential applications in medicinal chemistry. Research on related fused pyrimidine derivatives has demonstrated their utility in generating diverse chemical structures through reactions with α-amino acid derivatives, leading to the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives via intramolecular ene reactions (Inazumi et al., 1994). Similarly, the thermal ene reaction of related compounds has been explored to yield pyrimido[4,5-b]azepine derivatives, highlighting the versatility of these compounds in synthetic chemistry (Inazumi et al., 1994).

Photophysical Properties and Sensing Applications

Furthermore, the design and synthesis of pyrimidine-phthalimide derivatives based on a donor–π–acceptor (D–π–A) framework have shown promising photophysical properties, including solid-state fluorescence emission and solvatochromism. These properties open up applications in colorimetric pH sensing, benefiting from the structural flexibility and electronic effects of substituents on the pyrimidine moiety (Yan et al., 2017).

Antineoplastic Potential

In the realm of pharmacology, the exploration of thieno[2,3-b]azepin-4-ones, closely related to the specified compound, has been conducted with a focus on their potential antineoplastic (anti-cancer) activity. Although preliminary biological data did not indicate significant activity, the structural manipulation of these compounds remains of interest for discovering novel therapeutic agents (Koebel et al., 1975).

Properties

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-15-16(2)33-23-21(15)22(29)27(18-10-9-17(31-3)13-19(18)32-4)24(30)26(23)14-20(28)25-11-7-5-6-8-12-25/h9-10,13H,5-8,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEUVVGSOYTOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)N3CCCCCC3)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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